molecular formula C17H17N3O4S2 B2667102 (E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide CAS No. 868213-73-4

(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide

Cat. No. B2667102
M. Wt: 391.46
InChI Key: YACYUSCOFZVHKV-VMPITWQZSA-N
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Description

“(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic aromatic compound that contains a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The furan ring and the benzo[d]thiazol-2-yl group are both aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the furan ring, the benzo[d]thiazol-2-yl group, and the acrylamide group. The furan ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the acrylamide group could potentially make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Reactivity

The compound has been explored in the context of its synthesis and reactivity, particularly in forming structures with potential biological activity. For example, the synthesis of related compounds involves acylation reactions and subsequent modifications, yielding products with diverse chemical functionalities. These syntheses often target the incorporation of furan and benzo[d]thiazol-2-yl groups, aiming at creating molecules with specific electronic and structural properties suitable for further biological testing or material science applications (Aleksandrov et al., 2021).

Polymer Complexes and Supramolecular Chemistry

Research into polymer complexes involving similar compounds has demonstrated their potential in forming supramolecular structures with specific functionalities. Studies have focused on synthesizing polymeric complexes that incorporate similar moieties, exploring their spectral properties and interactions at the molecular level. Such work lays the groundwork for applications in materials science, including the development of novel materials with unique optical, electronic, or catalytic properties (El-Sonbati et al., 2018).

Biological Activity and Drug Design

Compounds featuring furan and benzo[d]thiazol-2-yl groups, similar to the target molecule, have been extensively studied for their biological activities. This includes the synthesis and evaluation of derivatives for antibacterial, antifungal, and anticancer properties. Such studies are crucial in the search for new therapeutic agents, providing insights into structure-activity relationships and potential mechanisms of action. The goal is to identify compounds that exhibit selective toxicity towards pathogenic microorganisms or cancer cells while sparing healthy cells (Patel et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. It could also involve studying its reactivity and interactions with other compounds .

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-11(2)20-26(22,23)13-6-7-14-15(10-13)25-17(18-14)19-16(21)8-5-12-4-3-9-24-12/h3-11,20H,1-2H3,(H,18,19,21)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACYUSCOFZVHKV-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide

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